Urapidil hydrochloride

α1-adrenoceptor antagonist reflex tachycardia microneurography

Urapidil hydrochloride (64887-14-5) is a dual-action α1-antagonist/5-HT1A agonist, essential for research on targeted hemodynamic control. It uniquely suppresses the reflex tachycardia often induced by other α-blockers, offering a stable profile for in vivo cardiovascular studies. Its high aqueous solubility (85 mg/mL) and oral bioavailability (70-80%) also make it an ideal model for optimizing IV and modified-release oral formulations.

Molecular Formula C20H30ClN5O3
Molecular Weight 423.9 g/mol
CAS No. 64887-14-5
Cat. No. B1683742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrapidil hydrochloride
CAS64887-14-5
SynonymsUrapidil HCl, Urapidil hydrochloride
Molecular FormulaC20H30ClN5O3
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
InChIInChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H
InChIKeyKTMLZVUAXJERAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 200 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Urapidil Hydrochloride CAS 64887-14-5: Baseline Pharmacological and Procurement Profile for Scientific Selection


Urapidil hydrochloride (CAS 64887-14-5) is a phenylpiperazine-substituted uracil derivative that functions as a selective α1-adrenoceptor antagonist and central 5-HT1A receptor agonist [1]. This dual mechanism distinguishes it from pure α1-blockers such as prazosin and doxazosin [2]. The compound is clinically approved for the management of essential hypertension via oral sustained-release formulations and for hypertensive emergencies via intravenous administration [3]. It is extensively metabolized in the liver with an elimination half-life of approximately 4.7 hours following oral administration and 2.7 hours following intravenous administration [4].

Why Generic Substitution of Urapidil Hydrochloride Fails: Dual-Action Pharmacology Cannot Be Replicated by Pure α1-Blockers


Urapidil hydrochloride cannot be generically substituted with other α1-adrenoceptor antagonists (e.g., prazosin, doxazosin, terazosin) or alternative antihypertensive classes (e.g., nitroglycerin, metoprolol) due to its unique dual mechanism of peripheral α1-blockade combined with central 5-HT1A receptor agonism [1]. This dual action produces distinct hemodynamic and neurohumoral profiles that are not recapitulated by pure peripheral vasodilators or β-blockers [2]. Specifically, the central 5-HT1A agonism attenuates reflex tachycardia and sympathetic activation that typically accompany pure α1-blockade, while also conferring metabolic neutrality that distinguishes urapidil from β-blockers [3]. These pharmacodynamic differences translate into clinically meaningful variations in heart rate response, metabolic parameters, and adverse event profiles across comparator-controlled studies [4].

Quantitative Differentiation Evidence for Urapidil Hydrochloride: Head-to-Head Comparative Data Against Prazosin, Nitroglycerin, and Metoprolol


Urapidil Hydrochloride vs Prazosin: Reduced Reflex Tachycardia at Equivalent Blood Pressure Reduction

In a head-to-head comparative study of 12 untreated mild essential hypertensives, single oral administration of urapidil (30 mg) was compared with the pure α1-blocker prazosin (2 mg) for hemodynamic and neural effects [1]. For similar blood pressure reductions, urapidil produced a significantly lesser degree of tachycardia compared with prazosin, an effect attributed to its central 5-HT1A receptor agonism [1].

α1-adrenoceptor antagonist reflex tachycardia microneurography sympathetic nerve activity

Urapidil Hydrochloride vs Nitroglycerin: Superior Systolic Blood Pressure Control and Cardiac Function Preservation in Elderly Acute Heart Failure

In a multicenter randomized controlled trial involving 180 patients (>60 years) with hypertension and acute heart failure, intravenous urapidil (n=89) was compared with nitroglycerin (n=91) over 7 days of treatment [1]. Urapidil demonstrated significantly lower systolic blood pressure, improved cardiac function markers, and fewer adverse events [1].

acute heart failure systolic blood pressure NT-proBNP elderly hypertension

Urapidil Hydrochloride vs Metoprolol: Differential Metabolic Profile with Improved Lipid Parameters in Hypertensive Patients

In a randomized, open-label, controlled, parallel-group study of 273 hypertensive non-responders to nifedipine SR monotherapy, the addition of urapidil was compared with the addition of metoprolol over a 3-month period [1]. While both agents produced significant blood pressure reductions, their metabolic effects diverged substantially [1].

metabolic neutrality total cholesterol LDL-cholesterol combination therapy

Urapidil Hydrochloride vs Captopril: Comparable Antihypertensive Efficacy in Mild Essential Hypertension

In a randomized, double-blind, multicenter study involving 295 essential hypertensives (WHO I/II), urapidil (30 to 90 mg bid) was compared with the ACE inhibitor captopril (12.5 to 50 mg bid) over 12 weeks of treatment [1]. Both agents demonstrated statistically significant blood pressure reductions from baseline with comparable responder rates [1].

ACE inhibitor comparator responder rate dose titration essential hypertension

Urapidil Hydrochloride Polymorph Characterization: Differential Solid-State Properties Affecting Formulation and Dissolution

Physical characterization studies have identified three distinct polymorphic forms of urapidil with differing solid-state properties [1]. These forms exhibit enantiotropic relationships and can be quantified in mixtures using solution calorimetry with a reproducibility of ±3% [1]. Additionally, novel crystal forms have been patented with distinct X-ray powder diffraction patterns and improved aqueous solubility and dissolution characteristics relative to prior art forms [2].

polymorphism intrinsic dissolution rate X-ray powder diffraction solid-state characterization

Urapidil Hydrochloride Pharmacokinetic Differentiation: Bioavailability and Half-Life Relative to Alternative α1-Blockers

Urapidil exhibits distinct pharmacokinetic parameters that differentiate it from other α1-adrenoceptor antagonists [1]. Its oral bioavailability of 70-80% and elimination half-life of approximately 4.7 hours position it between short-acting agents like prazosin (t½ ~2-3 hours) and long-acting agents like doxazosin (t½ ~22 hours) [1]. Notably, urapidil is metabolized primarily to para-hydroxylated urapidil, which has no significant antihypertensive activity, thereby minimizing active metabolite accumulation [2].

bioavailability elimination half-life protein binding metabolic pathway

Optimal Application Scenarios for Urapidil Hydrochloride Based on Quantitative Differentiation Evidence


Acute Hypertensive Emergency Management in Elderly Patients with Comorbid Heart Failure

Based on the direct head-to-head RCT evidence showing superior systolic blood pressure reduction (110.1 vs 126.4 mmHg, p=0.022), improved cardiac function (NT-proBNP 32% lower, p=0.027; LVEF +11.2% absolute, p=0.032), and fewer adverse events (headache p=0.025, tachycardia p=0.004) compared with nitroglycerin in elderly patients with acute heart failure [1], intravenous urapidil hydrochloride is optimally positioned for hospital formularies and emergency departments managing hypertensive crises in patients with compromised cardiac function. The favorable hemodynamic profile without reflex tachycardia makes it particularly suitable for scenarios where heart rate stability is critical [1].

Combination Antihypertensive Therapy in Patients Requiring Favorable Metabolic Profile

The direct head-to-head comparison with metoprolol demonstrates that urapidil hydrochloride, when added to nifedipine SR, produces comparable blood pressure reduction (-16.6/-13.6 mmHg vs -15.1/-14.0 mmHg) while yielding opposite and favorable effects on lipid parameters: significant reductions in total and LDL-cholesterol with urapidil versus significant increases with metoprolol (between-group p < 0.01) [1]. This evidence positions urapidil hydrochloride as a preferred add-on agent for hypertensive patients with comorbid dyslipidemia, type 2 diabetes, or metabolic syndrome, where β-blocker-induced adverse metabolic effects are a procurement and prescribing concern [1].

Alternative Therapy for ACE Inhibitor-Intolerant Hypertensive Patients

The randomized, double-blind comparison with captopril demonstrates that urapidil hydrochloride provides statistically equivalent antihypertensive efficacy (supine BP reduction from 175/103 to 154/89 mmHg vs 154/90 mmHg) and numerically higher responder rate (62% vs 58%) in mild essential hypertension [1]. This evidence supports procurement of urapidil hydrochloride as a mechanistically distinct alternative for the substantial patient population that cannot tolerate ACE inhibitors due to cough, angioedema, or other adverse reactions, while maintaining equivalent blood pressure control through a different pharmacological pathway [1].

Formulation Development Requiring Defined Polymorphic Control and Dissolution Characteristics

The characterization of three distinct polymorphic forms of urapidil with differing solid-state properties, including intrinsic dissolution rates [1], combined with patented novel crystal forms exhibiting improved aqueous solubility and dissolution characteristics [2], creates specific procurement requirements for formulation development. Pharmaceutical manufacturers and CROs developing generic urapidil hydrochloride products, particularly oral sustained-release formulations, should specify polymorphic identity and crystallinity parameters in procurement specifications to ensure batch-to-batch consistency, reproducible dissolution profiles, and ultimately bioequivalence. The availability of patented crystal forms with enhanced solubility [2] may offer formulation advantages for certain dosage forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Urapidil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.